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Compound of Interest |

Compound Name: 2,6-Dimethoxy-beta-nitrostyrene
CAS No.: 149488-96-0
Cat. No.: B584064
. J

Executive Summary & Compound Profile

2,6-Dimethoxy-

-nitrostyrene is a critical intermediate in the synthesis of substituted phenethylamines. Its
structural rigidity, enforced by the steric bulk of ortho-methoxy groups, makes it an excellent
case study for spectroscopic analysis. This guide provides a "triangulated” validation method
using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance
(NMR).

Property Data

CAS Number 149488-96-0

Molecular Formula

Molecular Weight 209.20 g/mol

Appearance Yellow crystalline solid (Needles from EtOH)
Soluble in

Solubility

, Acetone, DMSQO; Poor in cold water/EtOH

Synthesis & Reaction Context
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The compound is synthesized via the Henry Reaction (Nitroaldol condensation).[1][2]
Understanding the synthesis is vital for identifying common impurities (unreacted aldehyde,
Michael addition byproducts).

Experimental Protocol (Henry Reaction)

Objective: Condensation of 2,6-dimethoxybenzaldehyde with nitromethane.

Reagents: Dissolve 2,6-dimethoxybenzaldehyde (10 mmol) in Nitromethane
(solvent/reactant excess, ~5-10 mL).

o Catalyst: Add Ammonium Acetate (

, 2-3 mmol).

e Reflux: Heat to gentle reflux (

C) for 2-4 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc).

o Workup: Cool to room temperature. The product often crystallizes directly as yellow needles
due to high symmetry and lattice energy.

 Purification: Recrystallize from boiling Isopropyl Alcohol (IPA) or Ethanol to remove the
brown/orange impurities (polymerized nitromethane).

Reaction Pathway Diagram
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Figure 1: Stepwise mechanism of the Henry Reaction converting aldehyde to nitroalkene.

Spectroscopic Analysis: The Validation Triad
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Mass Spectrometry (MS) - Fragmentation Logic

Technique: Electron lonization (EIl, 70 eV). The mass spectrum provides the molecular weight
and characteristic loss patterns associated with the nitroalkene moiety.

Molecular lon (

):m/z 209. (Base peak intensity varies; aromatic stabilization helps).

Diagnostic Fragment 1 (

):m/z 163. The loss of the nitro group (46 Da) is the primary fragmentation pathway, yielding
a resonance-stabilized styryl cation.

Diagnostic Fragment 2 (

):m/z 178. Loss of a methoxy radical (31 Da) from the ring.

Diagnostic Fragment 3 (

):m/z 162. Elimination of nitrous acid, common in nitroalkanes/alkenes.

Molecular lon (M+)

m/z 209

- OMe (31)

[M - NO2]+
m/z 163
(Styryl Cation)

[M - OMe]+
m/z 178

Aromatic Cluster
m/z ~91/77
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Figure 2: Primary fragmentation pathways in Electron lonization MS.

Infrared Spectroscopy (IR) - Functional Group
Fingerprint

Technique: ATR-FTIR (Solid state). The IR spectrum confirms the presence of the conjugated
nitro group and the preservation of the ether linkages.

Frequency (
Assignment Mechanistic Insight

)

Conjugated alkene. Often

1635 - 1610 appears as a doublet with the

Stretch
aromatic ring breathing modes.

Critical Diagnostic. Strong,

1515 - 1490 broad band characteristic of

Asymmetric
nitro compounds.

Paired with the asymmetric

1350 - 1330 stretch; confirms the nitro

Symmetric
group identity.

1255 - 1240 Strong ether band from the
Stretch methoxy groups.

Out-of-plane bending

970 - 960 characteristic of trans-

Bending
disubstituted alkenes.

Nuclear Magnetic Resonance (NMR) - Structural
Confirmation

Technique: 400 MHz

H NMR in
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. This is the definitive test for geometry (trans) and substitution pattern (2,6-dimethoxy).

H NMR Analysis (Proton)

The 2,6-substitution pattern creates a plane of symmetry, simplifying the aromatic region into

an
system.
Shift ( o ] Structural
Multiplicity Integral Assignment Proof
roo
» Ppm)
Deshielded by
the geminal
Doublet (
8.10-7.95 1H Vinyl H group. Large
Hz)
confirms trans
(E) geometry.
Coupled to
Doublet ( -H. Shifted
7.60 - 7.50 1H Vinyl H upfield relative to
Hz)
-H but downfield
of aromatics.
Triplet ( The single proton
7.35 1H Ar-H (C4) at the para-
Hz) position.
The two meta-
Doublet ( protons are
6.60 2H Ar-H (C3, C5) )
Hz) equivalent due to
symmetry.
Two equivalent
3.90 Singlet 6H methoxy groups
at C2 and C6.
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Critical Interpretation Note: The Steric Inhibition of Resonance is significant here. The two bulky
methoxy groups at the 2,6-positions force the nitrovinyl side chain to twist out of planarity with
the benzene ring.

o Effect: This reduces conjugation between the ring and the nitroalkene.
e Observation: The

-vinyl proton may appear slightly more shielded (lower ppm) than in the 3,4-dimethoxy
isomer due to this lack of coplanarity.

C NMR Analysis (Carbon)

Look for 8 unique carbon signals due to symmetry (despite having 10 carbons).
e Carbonyl/Nitro-alkene carbons: ~140-150 ppm range.
e Aromatic C-O (C2, C6): ~158-160 ppm (Deshielded by Oxygen).
o Methoxy Carbons: ~56 ppm.
Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, watch for these specific impurities:
o 2,6-Dimethoxybenzaldehyde (Starting Material):

o NMR: Look for an aldehyde proton singlet at 10.4 ppm.

o IR: Look for a Carbonyl (

) stretch at 1680 cm™1.

» Michael Addition Adducts:

o If the reaction runs too long or with excess base, solvent (alcohol) may add across the
double bond.

o MS: Look for M+ higher than 209 (e.g., M+ 241 for MeOH addition).
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o NMR: Loss of vinyl doublets; appearance of aliphatic multiplets in the 4.0-5.0 ppm region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b584064?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

